N-[3-(Methylsulfanyl)propyl]aniline
Description
N-[3-(Methylsulfanyl)propyl]aniline is an organosulfur compound featuring a propyl chain with a methylsulfanyl (-SMe) group at the 3-position and an aniline moiety. These analogs are critical in materials science, catalysis, and pharmaceuticals, highlighting the importance of substituent-driven functionalization .
Properties
CAS No. |
74148-98-4 |
|---|---|
Molecular Formula |
C10H15NS |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
N-(3-methylsulfanylpropyl)aniline |
InChI |
InChI=1S/C10H15NS/c1-12-9-5-8-11-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |
InChI Key |
NWGTXNYNUSBKME-UHFFFAOYSA-N |
SMILES |
CSCCCNC1=CC=CC=C1 |
Canonical SMILES |
CSCCCNC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares N-[3-(Methylsulfanyl)propyl]aniline with key analogs, emphasizing substituent effects on properties and applications:
Key Research Findings
Silane-Based Analogs :
- N-[3-(Trimethoxysilyl)propyl]aniline (PAPS) improves interfacial adhesion in hemp/polypropylene composites, increasing tensile strength by 30% compared to untreated fibers .
- The triethoxysilyl variant exhibits higher thermal stability but slower hydrolysis, making it suitable for long-term adhesive applications .
- Aryl-Substituted Analogs: Tolyl-substituted derivatives (e.g., N-(2-(o-Tolyl)propyl)aniline) show steric effects during synthesis, leading to lower yields (7%) compared to linear isomers (26–66%) . Methanesulfonyl and phenoxyethoxy derivatives (e.g., 4-Methanesulfonyl-N-(3-phenylpropyl)aniline) are prioritized in drug discovery for their bioavailability and ease of functionalization .
Market Trends :
Substituent-Driven Performance Differences
- Silyl vs.
- Aryl vs. Alkoxy Chains :
- Aryl substituents (e.g., tolyl) increase steric bulk, affecting reaction kinetics, while alkoxy groups (e.g., methoxyethoxy) improve solubility in polar solvents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(Methylsulfanyl)propyl]aniline, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-(methylsulfanyl)propyl chloride with aniline in the presence of a base (e.g., K₂CO₃) under reflux conditions in anhydrous THF or DMF can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity to >95%. Monitoring reaction progress with TLC (Rf ~0.4 in 7:3 hexane:EtOAc) is critical .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows distinct signals for the aniline aromatic protons (δ 6.8–7.2 ppm), methylsulfanyl group (δ 2.1–2.3 ppm, singlet), and propyl chain protons (δ 1.6–3.0 ppm). ¹³C NMR confirms the sulfur-linked methyl group (δ 15–18 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm resolves impurities. Retention times typically range 8–10 minutes under optimized conditions .
Advanced Research Questions
Q. How does the methylsulfanyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The methylsulfanyl (–SCH₃) group acts as a weak electron-donating substituent, altering the electron density of the aniline ring. This enhances nucleophilic aromatic substitution (NAS) reactivity at the para position. DFT calculations (B3LYP/6-31G*) can model charge distribution, while experimental validation via Suzuki-Miyaura coupling (e.g., with aryl boronic acids) demonstrates regioselectivity. Contrast with analogs lacking the –SCH₃ group (e.g., N-[3-(morpholinyl)propyl]aniline) highlights its unique reactivity .
Q. What experimental strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. If twinning or disorder is observed (common in flexible propyl chains), employ:
- High-resolution data : Collect at low temperature (100 K) to reduce thermal motion.
- Alternative space groups : Test P2₁/c vs. P1 symmetry to resolve ambiguity.
- Validation tools : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450). The methylsulfanyl group may form hydrophobic interactions or weak hydrogen bonds.
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Compare binding free energies (MM-PBSA) with experimental IC₅₀ values for validation .
Q. What challenges arise when incorporating this compound into epoxy composites, and how are they addressed?
- Methodological Answer : The compound’s silane-modified analogs (e.g., N-[3-(Trimethoxysilyl)propyl]aniline) enhance adhesion in epoxy-BN composites. Challenges include:
- Phase separation : Mitigated by functionalizing boron nitride (BN) with the compound via sonication in ethanol.
- Interfacial phonon scattering : Add silica nanoparticles as “bridges” between BN and the polymer matrix, improving thermal conductivity by 30–40% .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
